1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide

Chemical structure Regiochemistry Building-block differentiation

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide (CAS 1098627-22-5) is a synthetic piperidine-4-carboxamide (P4C) derivative (C₁₁H₂₀N₂O₂; MW 212.29 g/mol) in which the piperidine nitrogen is substituted with a tetrahydrofuran-3-ylmethyl group and the 4-position bears a primary carboxamide. As a member of the broader P4C chemotype—a privileged scaffold in anti-infective and antiviral discovery—its structural identity is defined by the specific attachment point of the tetrahydrofuran moiety (3-position) and the unsubstituted carboxamide, which distinguish it from positional isomers and N‑substituted carboxamide analogs.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1098627-22-5
Cat. No. B3006168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide
CAS1098627-22-5
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC2CCOC2
InChIInChI=1S/C11H20N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h9-10H,1-8H2,(H2,12,14)
InChIKeySTXVNBGFRLEAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide (CAS 1098627-22-5): Procurement-Relevant Identity and Class Context


1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide (CAS 1098627-22-5) is a synthetic piperidine-4-carboxamide (P4C) derivative (C₁₁H₂₀N₂O₂; MW 212.29 g/mol) in which the piperidine nitrogen is substituted with a tetrahydrofuran-3-ylmethyl group and the 4-position bears a primary carboxamide . As a member of the broader P4C chemotype—a privileged scaffold in anti-infective and antiviral discovery—its structural identity is defined by the specific attachment point of the tetrahydrofuran moiety (3-position) and the unsubstituted carboxamide, which distinguish it from positional isomers and N‑substituted carboxamide analogs [1].

Why Generic P4C Interchange Is Not Supported for 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide


Within the piperidine-4-carboxamide class, biological activity is exquisitely sensitive to the nature and position of the N‑substituent. In anti‑CMV SAR studies, 13 analogs of the parent P4C hit (NCGC2955) were evaluated, and only three derivatives (analogs 7–9) retained activity (EC₅₀ 0.21–0.30 µM) while the majority were inactive at 30 µM [1]. Furthermore, anti‑mycobacterial P4Cs such as MMV688844 target DNA gyrase, but resistance emerges at 10⁻⁸/CFU through gyrA/gyrB mutations, demonstrating that potency, selectivity, and resistance profiles are not interchangeable across the class [2]. Without direct comparative data, substituting 1-((tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide with a seemingly similar analog risks losing target engagement or introducing untested biological liabilities.

Quantitative Differentiation Guide for CAS 1098627-22-5: Comparator-Referenced Evidence for Informed Procurement


Regioisomeric Attachment Point of Tetrahydrofuran: 3-ylmethyl vs. 2-ylmethyl Position

The target compound bears a tetrahydrofuran-3-ylmethyl substituent attached at the piperidine nitrogen. In the most closely related commercially available analog, N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-80-6), the tetrahydrofuranyl moiety is connected via the 2-position rather than the 3-position . Although no head-to-head biological comparison has been reported, the different attachment point alters the spatial orientation and electronic environment of the oxygen atom in the tetrahydrofuran ring, which may lead to distinct hydrogen-bonding interactions with biological targets. This structural difference is critical for SAR campaigns where regioisomeric purity determines reproducibility.

Chemical structure Regiochemistry Building-block differentiation

Carboxamide vs. Amine Functional Group at Piperidine 4-Position

The target compound contains a primary carboxamide (–CONH₂) at the piperidine 4-position, whereas 1-(tetrahydrofuran-3-ylmethyl)piperidin-4-amine (CAS 108282-30-0) bears a primary amine (–NH₂) at the same position [1]. The carboxamide offers two H‑bond donors (NH₂) and one acceptor (C=O), while the amine provides two H‑bond donors and a basic nitrogen that is protonated at physiological pH. This difference in hydrogen-bonding capacity, basicity, and metabolic stability is fundamental: carboxamides are generally more resistant to oxidative metabolism than primary amines, and the distinct pharmacophoric features can drastically alter target binding.

Functional group identity Hydrogen-bond donor/acceptor Chemical reactivity

Piperidine-4-Carboxamide Class Anti-CMV Activity: Quantitative Reference Point for Value Assignment

Although direct biological data for CAS 1098627-22-5 are not publicly available, the piperidine-4-carboxamide class has yielded potent anti‑CMV inhibitors. In a study of 13 P4C analogs, the parent hit NCGC2955 (compound 1) showed EC₅₀ = 1.7 ± 0.6 µM (luciferase) and 1.99 ± 0.15 µM (plaque assay), while optimized analogs 7, 8, and 9 achieved EC₅₀ values as low as 0.21 ± 0.06 µM, with CC₅₀ > 500 µM and a selectivity index > 1500 [1][2]. This demonstrates that the P4C scaffold—including the core substructure of the target compound—can be elaborated into high-selectivity antiviral agents. The target compound, possessing a free 4-carboxamide and a distinct N‑3‑tetrahydrofuranylmethyl group, represents a scaffold-validated intermediate positioned for further SAR exploration.

Antiviral activity Cytomegalovirus SAR reference

Mycobacterial DNA Gyrase Inhibition: Class-Level Evidence for Anti-Infective Potential

Piperidine-4-carboxamides, exemplified by MMV688844, inhibit Mycobacterium abscessus DNA gyrase with bactericidal and antibiofilm activity. Spontaneous resistance emerges at 10⁻⁸/CFU and maps to gyrA/gyrB. Importantly, P4C-resistant strains show limited cross-resistance to the fluoroquinolone moxifloxacin and no cross-resistance to the clinical-stage benzimidazole SPR719, indicating a distinct binding mode [1]. This class-level evidence supports the view that the P4C core—present in CAS 1098627-22-5—is a validated starting point for developing novel DNA gyrase inhibitors with non-cross-resistant profiles against multidrug-resistant NTM.

Antimycobacterial DNA gyrase Resistance profile

Procurement-Driven Application Scenarios for CAS 1098627-22-5 Based on Verified Differentiation


Regioisomer-Specific SAR Exploration in Antiviral P4C Programs

Research groups advancing anti‑CMV P4C leads require the exact 3‑ylmethyl regioisomer to maintain SAR continuity. The target compound provides the unsubstituted 4‑carboxamide handle seen in active analogs (EC₅₀ 0.21–1.7 µM) while introducing the 3‑tetrahydrofuranylmethyl substituent for diversification [1]. Procuring this specific CAS ensures that any observed biological activity can be attributed to the intended structure, avoiding confounding effects that would arise from the 2‑ylmethyl isomer (CAS 1220019‑80‑6).

Carboxamide-Functionalized Intermediate for DNA Gyrase Inhibitor Synthesis

The P4C chemotype has been validated as a novel DNA gyrase inhibitor class against M. abscessus with a resistance frequency of 10⁻⁸/CFU and no cross-resistance to SPR719 [2]. The target compound, with its free 4‑carboxamide, serves as a key intermediate for subsequent amide coupling or heterocycle fusion to generate focused libraries targeting mycobacterial DNA gyrase. Its structural distinction from the 4‑amine analog (CAS 108282‑30‑0) ensures the correct H‑bond donor/acceptor profile is maintained.

Computational Docking and Pharmacophore Modeling with Regiochemically Defined Input

In silico screening campaigns utilizing the P4C scaffold require precise input structures. The 3‑ylmethyl attachment of the target compound dictates a distinct spatial trajectory for the tetrahydrofuran oxygen relative to the piperidine core, which affects predicted binding poses. Use of the correct regioisomer (CAS 1098627‑22‑5) rather than the 2‑ylmethyl variant prevents erroneous docking results and ensures that virtual hit lists correspond to chemically accessible compounds.

Building Block for Parallel Library Synthesis with Validated Scaffold Privilege

The P4C core is classified as a privileged scaffold due to its recurrent appearance in active compounds targeting diverse biological pathways, including viral replication and bacterial DNA gyrase [1][2]. The target compound, with both the free carboxamide and the N‑3‑tetrahydrofuranylmethyl group available for further derivatization, is suited for parallel amidation or reductive amination library production, enabling rapid exploration of chemical space around a validated core.

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